Growth hormone releasing peptide
Overview
Description
Growth Hormone Releasing Peptide 6 (GHRP-6) is a synthetic hexapeptide that stimulates the secretion of growth hormone by pituitary somatotrophs, cells in the anterior pituitary that release pituitary growth hormone . It is part of the growth factor family and has a strong impact on the release of naturally produced growth hormone within the body . GHRP-6 is widely used in the bodybuilding community for its effectiveness in releasing growth hormones crucial for muscle development and recovery .
Mechanism of Action
Target of Action
GHRP-6, also known as Growth Hormone Releasing Peptide-6, primarily targets the ghrelin receptor , also known as the growth hormone secretagogue receptor . This receptor is located in the pituitary gland and hypothalamus in the brain .
Mode of Action
GHRP-6 works by stimulating the release of growth hormone (GH) from the pituitary gland in the brain . It achieves this by acting on the ghrelin receptor . When GHRP-6 binds to this receptor, it triggers a signaling cascade that leads to the secretion of growth hormone in a pulsatile manner . This pulsatile release of GH is more akin to the natural pattern of GH secretion in the body .
Biochemical Pathways
GHRP-6 initiates a ghrelin mimetic response, which stimulates the ghrelin receptors of the body . The ghrelin receptors enable the brain to send a signal to the pituitary gland to secrete the growth hormone . The secreted growth hormone then assists the liver to release IGF-1 .
Pharmacokinetics
It is known that ghrp-6 is a synthetic hexapeptide that stimulates the secretion of growth hormone by pituitary somatotrophs . These are cells in the anterior pituitary that release pituitary growth hormone . GHRP-6 is utilized by fitness professionals for pronounced muscle gains, decreased body fat, and reducing recovery time .
Result of Action
The administration of GHRP-6 can potentially lead to increased muscle mass, improved strength, and reduced body fat in individuals who use it . These effects include promoting muscle growth, increasing bone density, and stimulating the breakdown of fat .
Action Environment
It has been discovered that when GHRP-6 and insulin are administered simultaneously, GH response to GHRP-6 is increased . The consumption of carbohydrates and/or dietary fats, around the administration window of gh secretagogues significantly blunts the gh release .
Biochemical Analysis
Biochemical Properties
GHRP-6 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the GHSR, which is a G-protein-coupled receptor located in the hypothalamus and pituitary gland. This binding leads to the activation of intracellular signaling pathways that result in the release of growth hormone. Additionally, GHRP-6 inhibits the release of somatostatin, a hormone that suppresses GH secretion . The interactions between GHRP-6 and these biomolecules are essential for its function as a growth hormone secretagogue.
Cellular Effects
GHRP-6 exerts significant effects on various types of cells and cellular processes. It influences cell function by promoting muscle growth, increasing bone density, and stimulating the breakdown of fat . GHRP-6 also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the ghrelin receptor, leading to an increase in intracellular calcium levels and appetite, which subsequently triggers the release of growth hormone . These cellular effects highlight the potential of GHRP-6 in enhancing physical performance and overall body composition.
Molecular Mechanism
The molecular mechanism of GHRP-6 involves its binding to the ghrelin receptor (GHSR), which mimics the action of ghrelin, a natural peptide hormone that stimulates hunger and regulates growth hormone secretion . Upon binding to GHSR, GHRP-6 activates G-proteins, leading to an increase in intracellular calcium levels and the release of growth hormone. Additionally, GHRP-6 inhibits the release of somatostatin, further enhancing GH secretion . This dual mechanism of action underscores the potency of GHRP-6 as a growth hormone secretagogue.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GHRP-6 have been observed to change over time. Studies have shown that GHRP-6 can sustain its activity for several hours, with peak GH levels occurring within 30 minutes of administration and gradually declining towards baseline levels after 120 minutes . The stability and degradation of GHRP-6 are critical factors in determining its long-term effects on cellular function. Research has indicated that GHRP-6 maintains its efficacy in promoting GH release over extended periods, making it a valuable tool for studying growth hormone dynamics.
Dosage Effects in Animal Models
The effects of GHRP-6 vary with different dosages in animal models. Low to moderate doses of GHRP-6 have been shown to effectively stimulate GH release without significant adverse effects . Higher doses may lead to increased cortisol levels, joint pain, and lower blood sugar levels . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of GHRP-6 while minimizing potential side effects.
Metabolic Pathways
GHRP-6 is involved in several metabolic pathways, including those regulating growth hormone secretion and energy metabolism. It interacts with enzymes and cofactors that modulate the release of GH and other metabolic regulators . By influencing these pathways, GHRP-6 can alter metabolic flux and metabolite levels, contributing to its overall physiological effects. Understanding these metabolic interactions is crucial for developing targeted therapies using GHRP-6.
Transport and Distribution
The transport and distribution of GHRP-6 within cells and tissues are mediated by specific transporters and binding proteins. Once administered, GHRP-6 is rapidly absorbed and distributed to target tissues, where it binds to GHSR and exerts its effects . The localization and accumulation of GHRP-6 in specific tissues are essential for its function as a growth hormone secretagogue. Studies have shown that GHRP-6 can effectively reach and activate its target receptors, ensuring its efficacy in promoting GH release.
Subcellular Localization
GHRP-6 is primarily localized in the cell membrane, where it interacts with GHSR to stimulate growth hormone secretion . The subcellular localization of GHRP-6 is critical for its activity, as it ensures that the peptide can effectively bind to its receptor and initiate the signaling cascade required for GH release. Additionally, post-translational modifications and targeting signals may influence the localization and function of GHRP-6 within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
GHRP-6 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The sequence of GHRP-6, which contains six amino acids (L-Histidine, D-Tryptophan, L-Alanine, L-Tryptophan, D-Phenylalanine, and L-Lysine), is assembled step-by-step on a solid support . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of GHRP-6 involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The peptide is then lyophilized to obtain it in a stable, powdered form suitable for storage and transportation .
Chemical Reactions Analysis
Types of Reactions
GHRP-6 undergoes various chemical reactions, including:
Oxidation: GHRP-6 can be oxidized, leading to the formation of disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.
Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol are typical reducing agents.
Substitution Reagents: Various chemical reagents can be used to substitute specific amino acids within the peptide sequence.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of GHRP-6, as well as substituted peptides with altered amino acid sequences .
Scientific Research Applications
GHRP-6 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
GHRP-6 is often compared with other growth hormone secretagogues such as MK 677 and Ipamorelin . While all three compounds stimulate the release of growth hormone, they differ in their mechanisms of action and effects:
GHRP-6 is unique in its ability to stimulate hunger and promote muscle growth, making it particularly popular in the bodybuilding community .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHKXNSOCOQYQX-FUAFALNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904007 | |
Record name | Growth hormone releasing hexapeptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
873.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87616-84-0 | |
Record name | Growth hormone releasing hexapeptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087616840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Growth hormone releasing hexapeptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXAPEPTIDE-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H7N4I6X6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
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